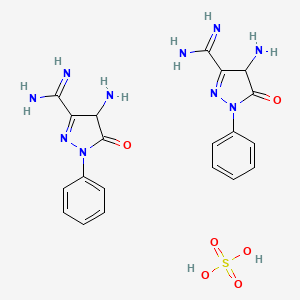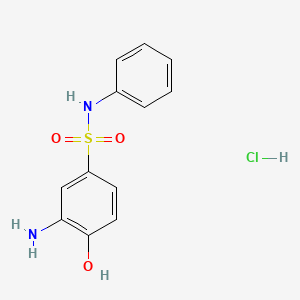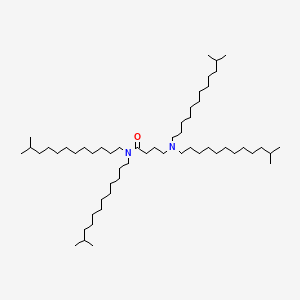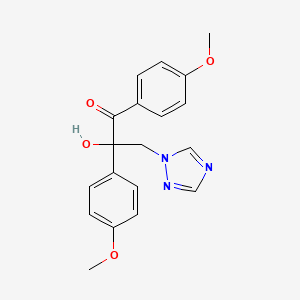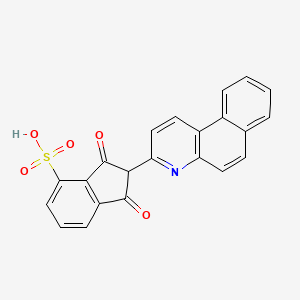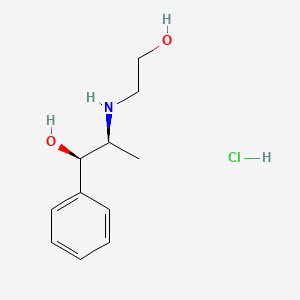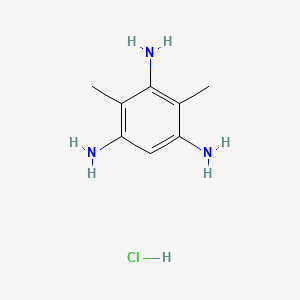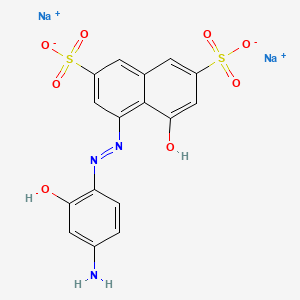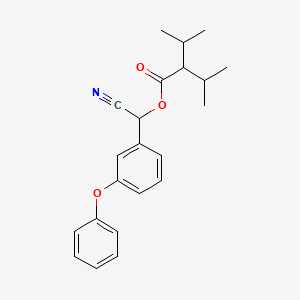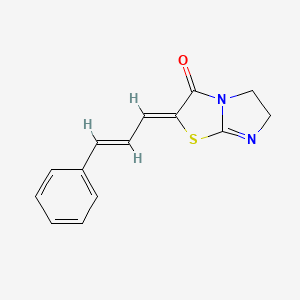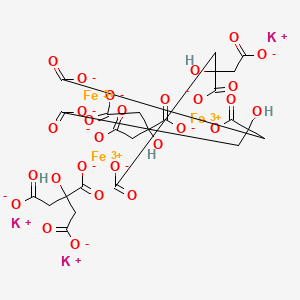
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) is a complex compound that combines the properties of tripotassium citrate and iron(3+). This compound is known for its chelating abilities and is used in various scientific and industrial applications. It is a white crystalline powder that is highly soluble in water and glycerol but insoluble in alcohol .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) typically involves the reaction of citric acid with potassium hydroxide to form tripotassium citrate. This is followed by the addition of an iron(3+) salt, such as ferric chloride, to form the final complex. The reaction conditions usually involve maintaining a specific pH and temperature to ensure the complete formation of the compound .
Industrial Production Methods
In industrial settings, the production of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) involves large-scale reactions in controlled environments. The process includes the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity. The final product is then crystallized, filtered, and dried to obtain the desired compound .
化学反応の分析
Types of Reactions
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) undergoes various chemical reactions, including:
Oxidation: The iron(3+) component can participate in redox reactions, acting as an oxidizing agent.
Chelation: The citrate component can chelate metal ions, forming stable complexes.
Substitution: The compound can undergo substitution reactions where ligands around the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled pH and temperature .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield iron(2+) complexes, while oxidation reactions may produce higher oxidation state species .
科学的研究の応用
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Investigated for its potential use in treating iron deficiency and as a component in certain pharmaceuticals.
Industry: Utilized in electroplating, water treatment, and as a buffering agent in various industrial processes
作用機序
The mechanism of action of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) involves its ability to chelate metal ions and participate in redox reactions. The citrate component binds to metal ions, forming stable complexes, while the iron(3+) component can undergo redox reactions, influencing various biochemical and chemical pathways. These properties make it useful in applications requiring metal ion regulation and redox activity .
類似化合物との比較
Similar Compounds
Trisodium citrate: Similar in structure but contains sodium instead of potassium.
Ferric citrate: Contains iron(3+) but lacks the tripotassium component.
Calcium citrate: Contains calcium instead of iron and potassium
Uniqueness
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) is unique due to its combination of potassium and iron(3+) ions, providing both chelating and redox properties. This dual functionality makes it particularly valuable in applications requiring both metal ion chelation and redox activity .
特性
CAS番号 |
93776-70-6 |
|---|---|
分子式 |
C24H20Fe3K3O28 |
分子量 |
1041.2 g/mol |
IUPAC名 |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) |
InChI |
InChI=1S/4C6H8O7.3Fe.3K/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;;;3*+3;3*+1/p-12 |
InChIキー |
MGSZEHDEEXNSRW-UHFFFAOYSA-B |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Fe+3].[Fe+3].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
